trans-4-OH CCNU
Overview
Description
Trans-4-OH CCNU is a hydroxylated metabolite of CCNU (Lomustine), a chemotherapy drug . It is one of the major metabolites recovered from the plasma of humans and rodents treated with CCNU .
Synthesis Analysis
The synthesis of trans-4-OH CCNU involves the hydroxylation of the cyclohexyl ring of the parent drug, CCNU . This process yields a mixture of cis- and trans- hydroxylated analogs . The structures of these analogs were verified by H and 13C nuclear magnetic resonance (NMR) performed using a Varian Unity Inova 400 Spectrometer .Chemical Reactions Analysis
The chemical reactions involving trans-4-OH CCNU are related to its role as a metabolite of CCNU. CCNU undergoes a spontaneous chemical decomposition to yield two active species, an alkylating chloroethyl carbonium ion as well as a carbamoylating isocyanate . The hydroxylation of CCNU leads to the formation of trans-4-OH CCNU .Scientific Research Applications
"Trans-4-OH CCNU" is a metabolite of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), a compound used in cancer chemotherapy. Studies have shown that rat liver microsomal mixed function oxidase catalyzes the hydroxylation of CCNU, producing several metabolites including "trans-4-OH CCNU" (Hilton & Walker, 1975).
Research indicates that the cytotoxicity and in vivo efficacy of CCNU can be enhanced in combination with certain compounds, and "trans-4-OH CCNU" is one of the major metabolites involved in this process (Mulcahy, 1985).
The pharmacokinetics of "trans-4-OH CCNU" have been studied in patients with Hodgkin’s or non-Hodgkin’s lymphoma. The research found significant interindividual variability in exposure to this metabolite, which may impact the effectiveness of CCNU-based chemotherapy (Kastrissios, Chao, & Blaschke, 1996).
Another study synthesized and evaluated "trans-4-OH CCNU" and its cis isomer. It was found that these metabolites were at least as active as CCNU against certain forms of leukemia, suggesting that the anticancer activity of CCNU is primarily due to its metabolites (Johnston, Mccaleb, & Montgomery, 1975).
Additionally, research on the mechanism of action of (2-haloethyl)nitrosoureas on DNA identified "trans-4-OH CCNU" as a relevant metabolite. This study provided insights into the formation of hydroxyethylated nucleosides from the reaction of nitrosoureas with polynucleotides (Lown & Chauhan, 1981).
properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNKSMIZKSHDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879605, DTXSID201177048 | |
Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-OH CCNU | |
CAS RN |
52049-26-0, 56239-24-8 | |
Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxylomustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-OH CCNU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-OH CCNU | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-lomustine, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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